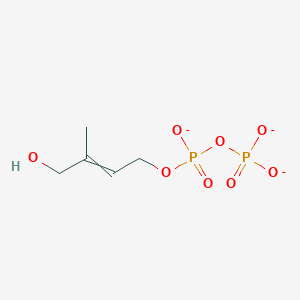

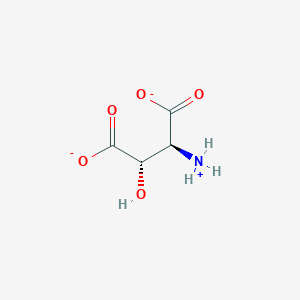

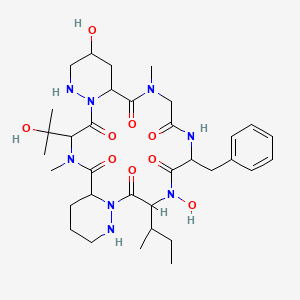

(3S)-3-hydroxy-L-aspartate(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-3-hydroxy-L-aspartate(1-) is conjugate base of (3S)-3-hydroxy-L-aspartic acid. It is a conjugate base of a (3S)-3-hydroxy-L-aspartic acid. It is an enantiomer of a (3R)-3-hydroxy-D-aspartate(1-).

科学的研究の応用

Aspartate Transcarbamylase Binding and Inhibition

(Davies, Stark, & Vanaman, 1970) explored the binding of erythro-β-hydroxy-l-aspartate to the catalytic subunit of aspartate transcarbamylase from Escherichia coli. This compound, similar in structure to (3S)-3-hydroxy-L-aspartate, showed significant substrate activity for the enzyme, indicating a possible application in understanding enzyme specificity and inhibitor design.

Neurotransmission and Neurochemistry

(Balcar, Johnston, & Twitchin, 1977) discussed the inhibition of L-glutamate and L-aspartate uptake in rat brain slices by threo-3-hydroxyaspartate, a stereoisomer of (3S)-3-hydroxy-L-aspartate. This suggests potential applications in studying neurotransmitter uptake mechanisms in the CNS.

Enzymatic and Chemical Synthesis

(Andrés, Muñoz, Pedrosa, & Pérez-Encabo, 2003) demonstrated the diastereoselective synthesis of enantiopure β-amino-γ-hydroxy acids from L-aspartic acid, which is structurally related to (3S)-3-hydroxy-L-aspartate. This has implications in the synthesis of complex organic molecules and pharmaceuticals.

Aminopeptidase Inhibition

(Rich, Moon, & Harbeson, 1984) investigated the inhibition of aminopeptidases by compounds including (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, structurally similar to (3S)-3-hydroxy-L-aspartate. This research is relevant for understanding the modulation of enzymatic activity, potentially guiding the development of new therapeutics.

Metabolic Engineering

(Song, Lee, Ko, & Lee, 2015) described the metabolic engineering of Escherichia coli for the production of chemicals like 3-aminopropionic acid, starting from L-aspartic acid. The structural similarity to (3S)-3-hydroxy-L-aspartate suggests potential applications in biotechnological production processes.

Neurotransmitter System Analysis

(Balcar & Johnston, 1972) studied the specificity of high-affinity uptake systems for neurotransmitters like L-glutamate and L-aspartate in rat cerebral cortex, indicating potential applications in the study of neurotransmitter systems and synaptic function.

Crystallography and Structural Biology

(Lima, Khristoforov, Momany, & Phillips, 2006) analyzed the crystal structure of Homo sapiens kynureninase, an enzyme involved in the metabolism of L-kynurenine and related to the metabolism of aspartic acid derivatives like (3S)-3-hydroxy-L-aspartate. This is significant for understanding the structural basis of enzyme function.

特性

製品名 |

(3S)-3-hydroxy-L-aspartate(1-) |

|---|---|

分子式 |

C4H6NO5- |

分子量 |

148.09 g/mol |

IUPAC名 |

(2S,3S)-2-azaniumyl-3-hydroxybutanedioate |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2-/m0/s1 |

InChIキー |

YYLQUHNPNCGKJQ-LWMBPPNESA-M |

異性体SMILES |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])[NH3+] |

正規SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])[NH3+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

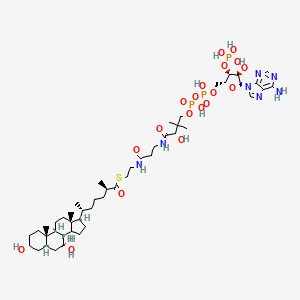

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)

![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)

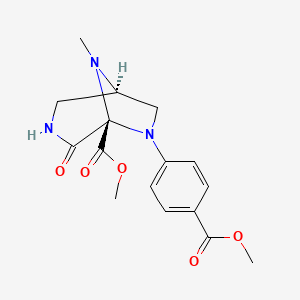

![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)